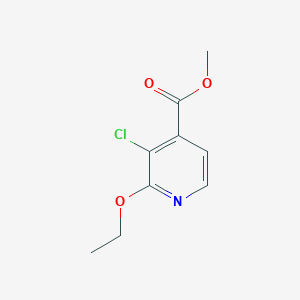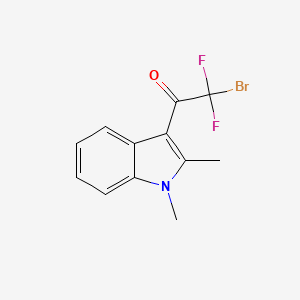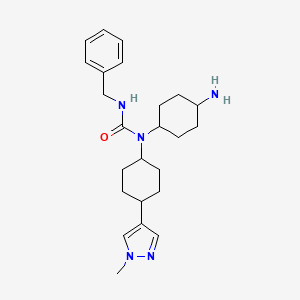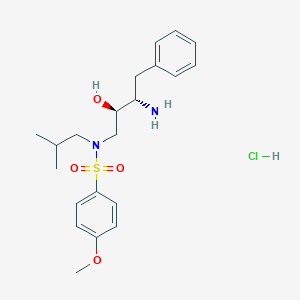![molecular formula C16H13Cl2N3O5S B14033237 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one CAS No. 1628795-46-9](/img/structure/B14033237.png)
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one is a synthetic organic compound that belongs to the class of pyrido[2,3-D]pyrimidinones
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. The starting materials often include substituted anilines and pyrimidines. Common synthetic routes may involve:
Nucleophilic Substitution: Introduction of the dichloro and dimethoxy groups on the phenyl ring.
Cyclization: Formation of the pyrido[2,3-D]pyrimidinone core through cyclization reactions.
Sulfonylation: Introduction of the methylsulfonyl group under specific conditions, such as using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the nitro or sulfonyl groups if present.
Substitution: The dichloro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology
In biological research, it may serve as a probe to study enzyme interactions or as a potential lead compound in drug discovery.
Medicine
Medicinally, compounds of this class are often investigated for their potential as anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, it could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 6-(2,6-Dichloro-3,5-dimethoxyphenyl)-2-(methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of specific kinases or modulation of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(2,6-Dichloro-3,5-dimethoxyphenyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the methylsulfonyl group.
2-(Methylsulfonyl)pyrido[2,3-D]pyrimidin-7(8H)-one: Lacks the dichloro and dimethoxy groups on the phenyl ring.
Uniqueness
The presence of both the dichloro and dimethoxy groups on the phenyl ring, along with the methylsulfonyl group, may confer unique chemical properties and biological activities to the compound, distinguishing it from its analogs.
Eigenschaften
CAS-Nummer |
1628795-46-9 |
|---|---|
Molekularformel |
C16H13Cl2N3O5S |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C16H13Cl2N3O5S/c1-25-9-5-10(26-2)13(18)11(12(9)17)8-4-7-6-19-16(27(3,23)24)21-14(7)20-15(8)22/h4-6H,1-3H3,(H,19,20,21,22) |
InChI-Schlüssel |
QBDVKRWCRGXPMB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1Cl)C2=CC3=CN=C(N=C3NC2=O)S(=O)(=O)C)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,5S)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3,7-diazabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B14033160.png)
![4-Azaspiro[2.4]heptane-1-carbonitrile](/img/structure/B14033165.png)

![2-Bromo-7-azaspiro[3.5]nonane trifluoroacetate](/img/structure/B14033186.png)
![6-Methoxyimidazo[1,2-b]pyridazine-2-carbaldehyde](/img/structure/B14033192.png)





![Methyl 3-iodo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B14033230.png)
![2,5-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14033235.png)

